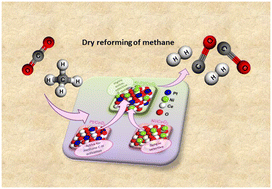Low temperature reforming of methane with CO2 over Pt/CeO2, Ni/CeO2 and Pt–Ni/CeO2 catalysts prepared by a solution-combustion method†
Catalysis Science & Technology Pub Date: 2023-10-04 DOI: 10.1039/D3CY00600J
Abstract
This study investigates the low temperature reforming of methane with CO2 over mono-metallic (Pt/CeO2 and Ni/CeO2) and bi-metallic (Pt–Ni/CeO2) solid solution catalysts prepared by using a one-pot solution-combustion method. Various analytical techniques were employed to analyze the synthesized catalysts in order to correlate their physicochemical properties to their catalytic activity. Solid solution formation was confirmed by the lattice parameter shifting and Rietveld refinement analysis. Solid-solution formation enhanced the defective oxygen species. The TPR and TPDs studies showed that the synergy between Pt and Ni enhanced the active oxygen species and metal–support interaction of the Pt–Ni/CeO2 catalyst, which are beneficial for the higher adsorption of CH4 and CO2. Pt–Ni/CeO2 catalysts have a higher amount of O22−, O2− species and AD/AF2g ratio followed by the NC and PC catalysts, as confirmed by the O2-TPD, XPS and RAMAN analysis. Pt-based catalysts start the DRM reaction at 350 °C, whereas Ni/CeO2 activates at a temperature 100 °C higher than Pt–Ni/CeO2 and Pt/CeO2. At 675 °C, Pt–Ni/CeO2 showed ∼86% conversion of CO2 and CH4 with 100% selectivity of synthesis gas with a H2/CO ratio of ∼1, while Pt/CeO2 and Ni/CeO2 shows ∼46.2 and ∼59.8% conversion, respectively. DFT calculations showed that the Pt–Ni/CeO2 catalyst required lower activation energy than the monometallic catalyst to activate CH4 and CO2. We believe that the synergy between Ni and Pt enhanced the structural and electronic properties of Pt–Ni/CeO2, which is responsible for its excellent performance at low temperature.


Recommended Literature
- [1] Anode potential controlled mechanism of oxidation of 9,10-dimethylanthracene
- [2] Proteomic searches comparing two (R)-lacosamide affinity baits: An electrophilic arylisothiocyanate and a photoactivated arylazide group†
- [3] Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride†
- [4] New fluorene-based chiral copolymers with unusually high optical activity in pristine and annealed thin films†
- [5] Stress memory for the visualization detection of complicated mechanical structures via trap structure manipulation†
- [6] Ancient pigment to treasure: Prussian blue as a cheap solid cyanide/nitrogen dual-source affording the high-yield syntheses of pricey endohedral clusterfullerenes†
- [7] Prospects of carbon capture, utilization and storage for mitigating climate change
- [8] Influence of fullerenol on hIAPP aggregation: amyloid inhibition and mechanistic aspects†
- [9] An α-MnO2 nanotube used as a novel catalyst in ozonation: performance and the mechanism
- [10] Acid-catalysed thermal cycloreversion of a diarylethene: a potential way for triggered release of stored light energy?†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 121343-59-7
-
CAS no.: 154-68-7









